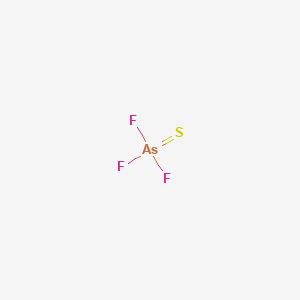
Arsorothioic trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorothioic trifluoride is a chemical compound that contains arsenic, sulfur, and fluorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic trifluoride typically involves the reaction of arsenic compounds with sulfur and fluorine sources. One common method is the fluorination of arsenic trisulfide using a fluorinating agent such as sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous materials. The production process must adhere to strict safety and environmental regulations to prevent any adverse effects.
Chemical Reactions Analysis
Types of Reactions
Arsorothioic trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield arsenic pentafluoride, while reduction may produce arsenic trifluoride.
Scientific Research Applications
Arsorothioic trifluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical treatments.
Industry: this compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which arsorothioic trifluoride exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to significant changes in the structure and function of the target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arsorothioic trifluoride include other arsenic-fluorine and sulfur-fluorine compounds, such as arsenic trifluoride and sulfur hexafluoride.
Uniqueness
This compound is unique due to its combination of arsenic, sulfur, and fluorine atoms, which impart distinct chemical and physical properties
Conclusion
This compound is a compound with significant potential in various fields of science and industry Its unique properties and reactivity make it a valuable subject for research and development, with applications ranging from chemical synthesis to medical treatments
Properties
CAS No. |
119222-03-6 |
|---|---|
Molecular Formula |
AsF3S |
Molecular Weight |
163.98 g/mol |
IUPAC Name |
trifluoro(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsF3S/c2-1(3,4)5 |
InChI Key |
FJQPIMWCRQSCRN-UHFFFAOYSA-N |
Canonical SMILES |
F[As](=S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















